Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
- The compound’s systematic name indicates its stereochemistry: the (1S,4S) configuration specifies the chirality of the substituents.
- This compound has potential applications in various fields due to its interesting structure and reactivity.
Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate: is a bicyclic compound with a unique structure. It belongs to the class of , which are characterized by a seven-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
- A notable synthetic route involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes from a broad range of substrates .
- Industrial production methods may vary, but this palladium-catalyzed approach offers a versatile and efficient route.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substrates used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its biological activity, potential as a drug scaffold, or interactions with enzymes.
Medicine: Assessing its pharmacological properties and potential therapeutic applications.
Industry: Developing novel materials or catalysts based on its unique structure.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For drug-like derivatives, it may interact with cellular receptors or enzymes, affecting biological pathways.
- Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its bridged bicyclic structure sets it apart from other compounds.
Similar Compounds: While I don’t have a specific list, related compounds include other 2-azabicyclo[2.2.1]heptanes and bicyclic carboxylates.
Remember that this compound’s potential lies in its versatility and intriguing structure. Researchers continue to explore its applications and properties in various scientific domains
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m0/s1 |
InChI Key |
HKDYCDAEOZWGAO-FSPLSTOPSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H](CO1)NC2 |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
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